5-bromo-7-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione
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Overview
Description
5-BROMO-7-METHYL-1-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anticancer, and antimicrobial activities .
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced indole derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-BROMO-7-METHYL-1-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring indole compounds.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-BROMO-7-METHYL-1-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 5-BROMO-7-METHYL-1-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE include other indole derivatives such as:
- 7-Bromo-4-(bromomethyl)-2-methylindole
- 5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzodioxane
- 2-Bromo-4’-methylpropiophenone
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 5-BROMO-7-METHYL-1-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H14BrNO2 |
---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
5-bromo-7-methyl-1-[(4-methylphenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C17H14BrNO2/c1-10-3-5-12(6-4-10)9-19-15-11(2)7-13(18)8-14(15)16(20)17(19)21/h3-8H,9H2,1-2H3 |
InChI Key |
YAQUHAGUTWROKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C)Br)C(=O)C2=O |
Origin of Product |
United States |
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